3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol
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Overview
Description
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is a specialized organosilicon compound with the molecular formula C33H70O3SSi. This compound is characterized by the presence of a thiol group (-SH) and a silyl group, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol typically involves the reaction of a suitable alkoxysilane with a thiol-containing compound. One common method is the reaction of diethoxysilane with tetradecyloxypropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The silyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the silyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding silanes.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol involves the interaction of its thiol and silyl groups with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, while the silyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions are crucial for its applications in material science and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar structure but with methoxy groups instead of ethoxy groups.
(3-Mercaptopropyl)methyldimethoxysilane: Contains a methyl group and methoxy groups instead of ethoxy and tetradecyloxy groups
Uniqueness
3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol is unique due to its long alkyl chain (tetradecyloxy group), which imparts hydrophobic properties and enhances its utility in surface modification and the creation of hydrophobic coatings. This makes it particularly valuable in applications where water repellency and chemical resistance are desired .
Properties
CAS No. |
499137-36-9 |
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Molecular Formula |
C21H46O3SSi |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
3-[diethoxy(tetradecoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C21H46O3SSi/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22-5-2,23-6-3)21-18-20-25/h25H,4-21H2,1-3H3 |
InChI Key |
ONSRLNHFCYGMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO[Si](CCCS)(OCC)OCC |
Origin of Product |
United States |
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